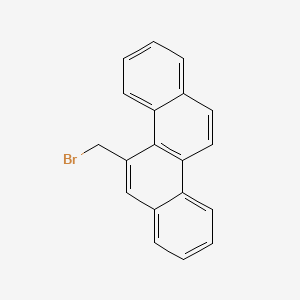
2-Amino-1-phenylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C₁₀H₁₁NO₂. It is known for its unique structure, which includes an amino group and a phenyl group attached to a butane-1,3-dione backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-phenylbutane-1,3-dione typically involves the reaction of ethylenediamine, 2’,4’-dihydroxyacetophenone, and 1-phenylbutane-1,3-dione. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and automated synthesis platforms, can be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino derivatives .
Applications De Recherche Scientifique
2-Amino-1-phenylbutane-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,3-butanedione: This compound shares a similar backbone but lacks the amino group, making it less reactive in certain chemical reactions.
2-Acetylacetophenone: Another similar compound, which has a different substitution pattern on the butane-1,3-dione backbone.
Uniqueness
2-Amino-1-phenylbutane-1,3-dione is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Propriétés
Numéro CAS |
84490-19-7 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-amino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C10H11NO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3 |
Clé InChI |
VUOITXMUIWUJSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

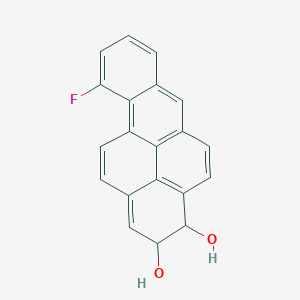
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)

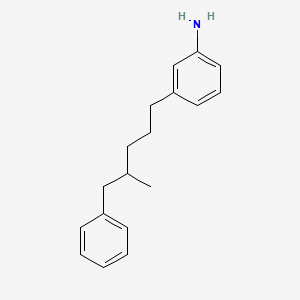
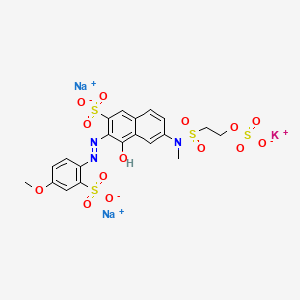
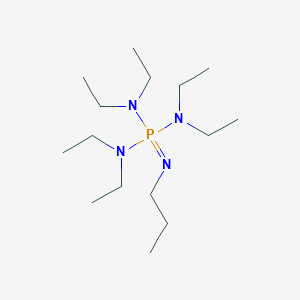
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
